molecular formula C8H9N3O B1425083 7-Methoxy-1H-benzoimidazol-2-ylamine CAS No. 1018895-06-1

7-Methoxy-1H-benzoimidazol-2-ylamine

Cat. No. B1425083
M. Wt: 163.18 g/mol
InChI Key: JXZONHOHNHEXOQ-UHFFFAOYSA-N
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Description

7-Methoxy-1H-benzoimidazol-2-ylamine is a chemical compound with the formula C8H9N3O and a molecular weight of 163.1786 .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1H-benzoimidazol-2-ylamine was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives, such as 7-Methoxy-1H-benzoimidazol-2-ylamine, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .


Physical And Chemical Properties Analysis

7-Methoxy-1H-benzoimidazol-2-ylamine has a molecular formula of C8H9N3O and a molecular weight of 163.1786 .

Scientific Research Applications

Benzimidazole compounds have a wide range of applications in various scientific fields . Here are some general applications:

  • Fungicides

    • Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides .
    • They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • The fungicidal activity is based on the benzimidazole ring structure .
  • Anticancer Agents

    • Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents .
    • The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .
    • Some commercially available anticancer drugs are based on the benzimidazole skeleton .
  • Antimicrobial Agents

    • Benzimidazole compounds also exhibit antimicrobial activities .
    • They can act as potent inhibitors of various enzymes involved in microbial growth .
  • Antiparasitic Agents

    • Benzimidazole compounds have shown antiparasitic effects .
    • They are used in the treatment of various parasitic infections .
  • Analgesics

    • Some benzimidazole derivatives have analgesic properties .
    • They can be used in the management of pain .
  • Antiviral Agents

    • Benzimidazole compounds have demonstrated antiviral activities .
    • They can inhibit the replication of various viruses .

properties

IUPAC Name

4-methoxy-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZONHOHNHEXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680942
Record name 4-Methoxy-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-benzoimidazol-2-ylamine

CAS RN

1018895-06-1
Record name 4-Methoxy-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The material was prepared by the catalytic reduction of 2-methoxy-6-nitroaniline to 3-methoxybenzene-1,2-diamine using a hydrogen atmosphere at 40 psi and 10% palladium on carbon (50% w/w water) in methanol. The resulting crude diamine was subsequently reacted with cyanogen bromide in an acetonitrile-water mixture according to previous procedure and used without further purification. 1H-NMR (400 MHz, CDCl3), δ 12.40 (bs, 1H), 7.26 (d, 1H), 7.15 (t, 1H), 6.77 (d, 1H), 6.59 (bs, 2H), 3.73 (s, 3H). MS (EI): 164 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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